

Application Note: Laboratory Scale Preparation of Methyl 2-acetamido-5-bromobenzoate

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Compound of Interest

Compound Name:	Methyl 2-acetamido-5-bromobenzoate
Cat. No.:	B144755

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Abstract

This application note provides a detailed protocol for the laboratory-scale synthesis of **Methyl 2-acetamido-5-bromobenzoate**, a key intermediate in the development of pharmaceuticals and functional materials. The described two-step synthetic pathway involves the acetylation of Methyl 2-aminobenzoate followed by regioselective bromination. This method offers a reliable and reproducible route to the target compound. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

Methyl 2-acetamido-5-bromobenzoate is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and active pharmaceutical ingredients.^[1] The presence of the acetamido, bromo, and methyl ester functionalities provides multiple reaction sites for further chemical transformations. This document outlines a straightforward and efficient laboratory-scale procedure for its preparation, starting from commercially available Methyl 2-aminobenzoate.

Overall Synthesis Pathway

The synthesis of **Methyl 2-acetamido-5-bromobenzoate** is achieved in two primary stages:

- Acetylation: The amino group of Methyl 2-aminobenzoate is protected by acetylation with acetic anhydride to yield Methyl 2-acetamidobenzoate.
- Bromination: The resulting Methyl 2-acetamidobenzoate undergoes electrophilic aromatic substitution with bromine in acetic acid to introduce a bromine atom at the 5-position of the aromatic ring.

Data Presentation

Parameter	Value	Reference
Product Name	Methyl 2-acetamido-5-bromobenzoate	[2][3]
CAS Number	138825-96-4	[2][3][4]
Molecular Formula	C ₁₀ H ₁₀ BrNO ₃	[2][3][4]
Molecular Weight	272.1 g/mol	[3]
Appearance	White to light yellow crystalline powder	[2]
Melting Point	134-137 °C	[2]
Purity	Typically ≥97%	[4]
Storage	Room temperature	[2]

Experimental Protocols

Step 1: Synthesis of Methyl 2-acetamidobenzoate

Materials:

- Methyl 2-aminobenzoate (Methyl anthranilate)
- Acetic anhydride
- Glacial acetic acid
- Round-bottom flask

- Magnetic stirrer and stir bar
- Heating mantle
- Ice bath
- Büchner funnel and filter paper

Procedure:

- In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-aminobenzoate in glacial acetic acid.
- Slowly add acetic anhydride to the stirred solution at room temperature.
- Heat the reaction mixture to 100°C for 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
- Pour the cooled mixture into a beaker of cold water to precipitate the product fully.
- Collect the white precipitate by vacuum filtration using a Büchner funnel.
- Wash the solid with cold water and dry under vacuum to yield Methyl 2-acetamidobenzoate.

Step 2: Synthesis of Methyl 2-acetamido-5-bromobenzoate

Materials:

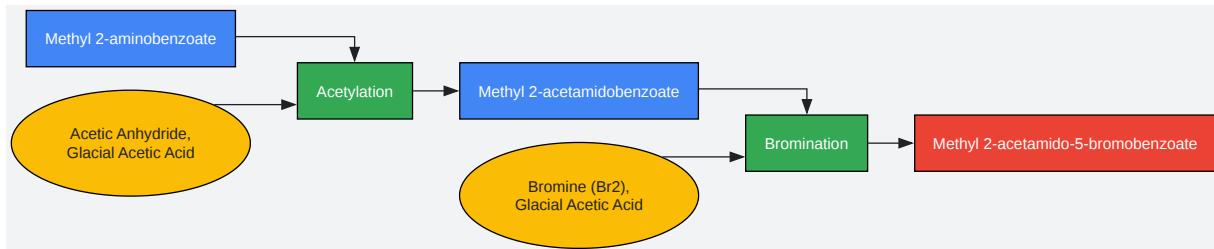
- Methyl 2-acetamidobenzoate
- Liquid Bromine (Br₂)
- Glacial Acetic Acid

- Round-bottom flask equipped with a dropping funnel and magnetic stirrer
- Ice-water bath
- 10% aqueous sodium sulfite solution
- Büchner funnel and filter paper

Procedure:

- Set up a round-bottom flask with a magnetic stirrer and a dropping funnel in a fume hood.
- Dissolve Methyl 2-acetamidobenzoate in glacial acetic acid in the flask and cool the solution to 10-15°C using an ice-water bath.
- In the dropping funnel, prepare a solution of liquid bromine in glacial acetic acid.
- Add the bromine solution dropwise to the stirred solution of Methyl 2-acetamidobenzoate while maintaining the temperature between 10-15°C. The reaction is exothermic and requires careful monitoring.^[5]
- After the addition is complete, continue stirring the mixture at the same temperature for 1 hour.^[6]
- Monitor the reaction by TLC to ensure completion.
- Once the reaction is complete, slowly add 10% aqueous sodium sulfite solution to quench any unreacted bromine.^[5]
- Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.
- Collect the solid product by vacuum filtration and wash thoroughly with cold water.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure **Methyl 2-acetamido-5-bromobenzoate**.
- Dry the purified product under vacuum.

Mandatory Visualization



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